2-Metilbenzaldehído

Descripción general

Descripción

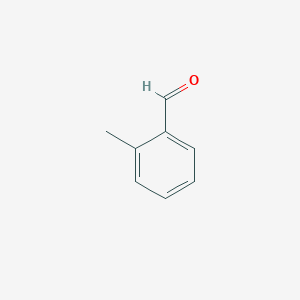

2-Methylbenzaldehyde, also known as o-tolualdehyde, is an organic compound with the chemical formula CH₃C₆H₄CHO. It is a colorless liquid with a characteristic almond-like odor. This compound is a derivative of benzaldehyde, where a methyl group is substituted at the ortho position of the benzene ring .

Aplicaciones Científicas De Investigación

2-Methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: 2-Methylbenzaldehyde has been studied for its antifungal properties. It disrupts cellular antioxidation systems in fungi, making it a potential chemosensitizing agent to enhance the efficacy of conventional antifungal drugs .

Industry: In the industrial sector, 2-Methylbenzaldehyde is used in the production of perfumes and flavoring agents due to its pleasant aroma. It is also used as a precursor in the synthesis of other chemicals .

Mecanismo De Acción

Target of Action

2-Methylbenzaldehyde, also known as O-Tolualdehyde, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to effective control of fungal pathogens .

Mode of Action

The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of 2-Methylbenzaldehyde . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

2-Methylbenzaldehyde affects the oxidative stress-response pathway of fungi . It disrupts the functioning of key components of this pathway, such as superoxide dismutases and glutathione reductase . This disruption leads to the inhibition of fungal growth .

Result of Action

The primary result of 2-Methylbenzaldehyde’s action is the effective inhibition of fungal growth . By disrupting cellular antioxidation components, the compound prevents fungi from maintaining their redox balance, thereby inhibiting their growth .

Análisis Bioquímico

Biochemical Properties

2-Methylbenzaldehyde is involved in various biochemical reactions. It undergoes BF3-induced Rothemund condensation with pyrrole to give atropoisomers of tetrakis (o-tolyl) porphyrin . This suggests that 2-Methylbenzaldehyde can interact with enzymes and other biomolecules in a biochemical context, although specific interactions have not been extensively studied.

Cellular Effects

Benzaldehydes, a group of compounds to which 2-Methylbenzaldehyde belongs, have been shown to disrupt cellular antioxidation systems, inhibiting fungal growth . This suggests that 2-Methylbenzaldehyde may have similar effects on cellular processes.

Molecular Mechanism

It is known to undergo BF3-induced Rothemund condensation with pyrrole

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Methylbenzaldehyde in laboratory settings. It has been used in the synthesis of tetrakis (o-tolyl) porphyrin, suggesting that it is stable under laboratory conditions .

Metabolic Pathways

2-Methylbenzaldehyde is an organic compound that exists in all living organisms, ranging from bacteria to humans

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylbenzaldehyde can be synthesized through several methodsAnother method involves the formylation of toluene derivatives using the Gattermann-Koch reaction, where carbon monoxide and hydrogen chloride are used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) .

Industrial Production Methods: Industrially, 2-Methylbenzaldehyde is produced by the catalytic oxidation of o-xylene using air or oxygen in the presence of a catalyst such as cobalt or manganese naphthenates. This method is preferred due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

2-Methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: 2-Methylbenzaldehyde can be oxidized to 2-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

Reduction: Reduction of 2-Methylbenzaldehyde with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 2-methylbenzyl alcohol .

Condensation: 2-Methylbenzaldehyde undergoes condensation reactions with amines to form imines or Schiff bases. It also reacts with pyrrole in the presence of boron trifluoride (BF₃) to form atropoisomers of tetrakis(o-tolyl)porphyrin .

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration, sulfonation, and halogenation, leading to various substituted derivatives .

Comparación Con Compuestos Similares

2-Methylbenzaldehyde is similar to other benzaldehyde derivatives such as benzaldehyde, 4-methylbenzaldehyde, and salicylaldehyde. its unique ortho-methyl substitution imparts distinct chemical properties and reactivity:

Benzaldehyde: Lacks the methyl group, making it less reactive in certain substitution reactions.

4-Methylbenzaldehyde: Has the methyl group at the para position, affecting its reactivity and steric hindrance differently.

Salicylaldehyde: Contains a hydroxyl group at the ortho position, significantly altering its chemical behavior and applications.

These differences highlight the unique reactivity and applications of 2-Methylbenzaldehyde in various fields.

Actividad Biológica

2-Methylbenzaldehyde, also known as ortho-tolualdehyde, is an aromatic aldehyde with a molecular formula of C8H8O. It is recognized for its distinctive cherry-like aroma and is widely utilized in various industrial applications, including flavoring and fragrance production. Recent research has highlighted its significant biological activities, particularly in the fields of pest control and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 2-methylbenzaldehyde, supported by data tables and relevant case studies.

Acaricidal Activity

One of the notable biological activities of 2-methylbenzaldehyde is its acaricidal properties. A study conducted on derivatives from Morinda officinalis demonstrated that 2-methylbenzaldehyde exhibits potent acaricidal effects against various mite species, including Dermatophagoides farinae and Haemaphysalis longicornis. The study utilized both contact and fumigant bioassays to assess the efficacy of 2-methylbenzaldehyde.

Table 1: Acaricidal Activity of 2-Methylbenzaldehyde

| Species | LD50 (Fumigant Bioassay) | LD50 (Contact Bioassay) |

|---|---|---|

| Dermatophagoides farinae | 0.95 μg/cm³ | 0.51 μg/cm² |

| Dermatophagoides pteronyssinus | 0.87 μg/cm³ | 0.47 μg/cm² |

| Haemaphysalis longicornis | 1.28 μg/cm³ | 0.94 μg/cm² |

The results indicated that 2-methylbenzaldehyde was significantly more effective than DEET, a commonly used commercial acaricide, with effectiveness ratios approximately 38 times greater in both bioassays .

Ant Repellent Properties

In addition to its acaricidal activity, 2-methylbenzaldehyde has been studied for its repellent properties against ants. Research indicates that it can serve as a non-toxic alternative to conventional insecticides. In experiments comparing various benzaldehyde derivatives, it was found that structural modifications can enhance repellence.

Table 2: Repellent Activity Against Common Ant Species

| Chemical | Median Time to Cross (min) | Relative Effectiveness |

|---|---|---|

| Control (solvent only) | 3.5 | Baseline |

| 2-Hydroxybenzaldehyde | 14 | 4-fold more effective |

| 2-Methylbenzaldehyde | 20 | Significantly effective |

The study highlighted that the positioning of functional groups significantly affects the repellent efficacy, with 2-methylbenzaldehyde demonstrating superior performance compared to other tested compounds .

Potential Therapeutic Applications

Beyond its insecticidal and repellent properties, there is emerging interest in the potential therapeutic applications of 2-methylbenzaldehyde. Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate these effects comprehensively.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial activity of various aldehydes found that 2-methylbenzaldehyde exhibited notable inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

Table 3: Antimicrobial Activity of 2-Methylbenzaldehyde

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

| Salmonella enterica | 0.4 |

These findings suggest that further exploration into the antimicrobial properties of this compound could lead to new applications in food preservation and medical treatments .

Propiedades

IUPAC Name |

2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFQKIATRPGRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022051 | |

| Record name | 2-Tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-tolualdehyde is a clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Solid | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

392 to 396 °F at 760 mmHg (NTP, 1992), 200 °C, BP: 94 °C at 10 mm Hg, 200.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

153 °F (NTP, 1992) | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water; soluble in carbon tetrachloride, ethanol, ethyl ether, benzene; very soluble in acetone | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0386 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.0328 g/cu cm at 20 °C | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 140 °F ; 8.0 mmHg at 163 °F; 26.0 mmHg at 207 °F (NTP, 1992), 0.33 [mmHg] | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

529-20-4 | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7E5H6W6BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylbenzaldehyde?

A1: 2-Methylbenzaldehyde has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.

Q2: What spectroscopic data is available for 2-methylbenzaldehyde?

A2: Numerous studies report spectroscopic data for 2-methylbenzaldehyde. Techniques used include FT-IR, FT-Raman [], UV [], IR [], 1H NMR [], and 13C NMR []. These methods provide detailed information about the molecule's vibrational frequencies, electronic transitions, and nuclear spin properties.

Q3: What is the role of 2-methylbenzaldehyde in organic synthesis?

A3: 2-Methylbenzaldehyde is a valuable building block in organic synthesis, primarily as a reactant in various reactions, including:

- Acetalization: It reacts with methanol in the presence of an acid catalyst to form 2-methylbenzaldehyde acetal. []

- Knoevenagel Condensation: It reacts with activated methylene compounds like ethyl cyanoacetate and diethyl malonate to form α,β-unsaturated products. []

- Diels-Alder Reactions: Upon UV irradiation, it forms a photoenol that can participate in Diels-Alder reactions with dienophiles like maleic anhydride [] and 5-alkylidene-1,3-dioxane-4,6-dione derivatives. [] This reaction is highly stereoselective, typically favoring the formation of a single adduct. []

Q4: How does the presence of the methyl group in the ortho position influence the reactivity of 2-methylbenzaldehyde?

A4: The ortho-methyl group introduces steric hindrance, impacting the reactivity and selectivity of reactions involving 2-methylbenzaldehyde. For instance, it can lead to an anomalous increase in the (Z)-isomer content in Wittig reaction products with keto-stabilized ylides. [] Additionally, it can influence the diastereoselectivity of Diels-Alder reactions involving photoenols of 2-methylbenzaldehyde. []

Q5: Can 2-methylbenzaldehyde be used in asymmetric synthesis?

A5: Yes, 2-methylbenzaldehyde can be used in asymmetric synthesis. For example, using a chiral η6-Cr(CO)3 complexed arene as a chiral auxiliary, enantioselective Darzens condensation has been achieved with enantiomeric excesses ranging from 40% to 88%. [] Additionally, its Diels-Alder reaction with the fumarate and acrylate of S-methyl lactate shows high asymmetric induction (>95% de), offering a route to optically pure substituted tetralins. []

Q6: What catalysts are effective for reactions involving 2-methylbenzaldehyde?

A6: A variety of catalysts have been explored for reactions with 2-methylbenzaldehyde, including:

- Acid Catalysts: Used in acetalization reactions. []

- Chiral Zinc and Copper Complexes: Demonstrate good catalytic performance and enantioselectivity in nitrile silicification reactions with 2-methylbenzaldehyde. [, ]

- Palladium Catalysts: Enable C(sp3)-H arylation reactions, leading to the formation of 2-benzylbenzaldehyde derivatives. [, , ]

Q7: Have computational methods been used to study 2-methylbenzaldehyde?

A7: Yes, computational chemistry plays a crucial role in understanding 2-methylbenzaldehyde.

- Conformational Analysis: STO-3G MO calculations, coupled with experimental data from long-range spin-spin coupling constants, have been used to determine the conformational preferences of 2-methylbenzaldehyde in solution. These studies revealed a preference for the O-syn conformation in CCl4. []

- Vibrational Analysis: Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311+G** basis set, have been employed to calculate the optimized molecular geometry, vibrational frequencies, and Raman scattering activities of 2-methylbenzaldehyde. []

- Molecular Properties: Calculations using DFT methods have yielded information on the molecular electrostatic potential (MEP), electron density map, HOMO-LUMO energy gap, dipole moment, and first hyperpolarizability of 2-methylbenzaldehyde. []

Q8: Has 2-methylbenzaldehyde been explored for its stability in bio-oil applications?

A8: Research has investigated the use of 2-methylbenzaldehyde in improving bio-oil stability during storage. The addition of a compound additive consisting of methanol, N,N-dimethylformamide (DMF), and acetone, including 2-methylbenzaldehyde, resulted in bio-oil with lower viscosity, moisture content, and higher pH after aging. []

Q9: What are some real-world applications of 2-methylbenzaldehyde?

A9: 2-Methylbenzaldehyde finds applications in various fields:

- Flavor and Fragrance Industry: It contributes to the aroma profile of certain foods, including traditional Korean fermented soybean paste (Doenjang) [, ], maple syrup [, ], and Swiss cheese. []

- Agriculture: Derivatives of 2-methylbenzaldehyde have shown potential as herbicides. []

- Antimicrobial Agents: Metabolites of Streptomyces rochei, including 2-methylbenzaldehyde, have exhibited antimicrobial activity against Pantoea sp., a causative agent of bacterial blight disease in cotton plants. []

Q10: What analytical techniques are used to identify and quantify 2-methylbenzaldehyde?

A10: Various analytical methods are employed for the identification and quantification of 2-methylbenzaldehyde, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds, including 2-methylbenzaldehyde, in complex mixtures like Fructus Mume concrete [], Qingshanlvshui tea [], bio-oil [], and corn stalks. []

- Solid-Phase Microextraction (SPME): Coupled with GC-MS, SPME offers a sensitive and solvent-free method for extracting and analyzing volatile compounds like 2-methylbenzaldehyde from various matrices. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.